molecular formula C9H11F2NO B13041800 1-Amino-1-(2,5-difluorophenyl)propan-2-OL

1-Amino-1-(2,5-difluorophenyl)propan-2-OL

Cat. No.: B13041800
M. Wt: 187.19 g/mol
InChI Key: CKQXOSDBVJFTPB-UHFFFAOYSA-N
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Description

1-Amino-1-(2,5-difluorophenyl)propan-2-OL is a chemical compound with the molecular formula C9H11F2NO It is characterized by the presence of an amino group, a hydroxyl group, and two fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(2,5-difluorophenyl)propan-2-OL typically involves the reaction of 2,5-difluorobenzaldehyde with a suitable amine and a reducing agent. One common method is the reductive amination of 2,5-difluorobenzaldehyde with isopropylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(2,5-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Amino-1-(2,5-difluorophenyl)propan-2-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Amino-1-(2,5-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Amino-1-(2,5-difluorophenyl)propan-2-OL is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds .

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

1-amino-1-(2,5-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11F2NO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3

InChI Key

CKQXOSDBVJFTPB-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=C(C=CC(=C1)F)F)N)O

Origin of Product

United States

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